3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Description

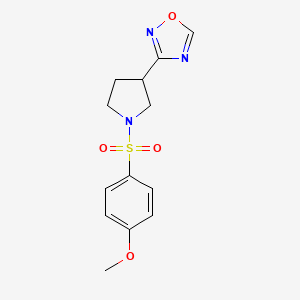

3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core fused to a pyrrolidine ring. The pyrrolidine nitrogen is substituted with a 4-methoxyphenylsulfonyl group, which confers distinct electronic and steric properties. The 4-methoxy group on the phenyl ring contributes to lipophilicity, which may influence membrane permeability and pharmacokinetics.

Properties

IUPAC Name |

3-[1-(4-methoxyphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-19-11-2-4-12(5-3-11)21(17,18)16-7-6-10(8-16)13-14-9-20-15-13/h2-5,9-10H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVBIPLBRXYCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=NOC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-carboxylic Acid

The sulfonylation of pyrrolidin-3-carboxylic acid serves as the foundational step.

Procedure :

- Dissolve pyrrolidin-3-carboxylic acid (1.0 equiv) in a 1:1 mixture of water and dichloromethane. Adjust the pH to 9–10 using sodium bicarbonate.

- Add 4-methoxyphenylsulfonyl chloride (1.2 equiv) dropwise under vigorous stirring at 0°C.

- Stir the reaction at room temperature for 12 hours, monitoring progress via TLC.

- Acidify the mixture to pH 2–3 using hydrochloric acid, extract with ethyl acetate, and concentrate in vacuo.

- Purify the crude product via recrystallization from ethanol/water (yield: 78%).

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.8 Hz, 2H, SO₂ArH), 7.12 (d, J = 8.8 Hz, 2H, OCH₃ArH), 3.85 (s, 3H, OCH₃), 3.45–3.35 (m, 2H, pyrrolidine H), 2.95–2.85 (m, 1H, pyrrolidine H), 2.30–2.10 (m, 2H, pyrrolidine H), 1.90–1.70 (m, 2H, pyrrolidine H).

- IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

1,2,4-Oxadiazole Ring Formation

Amidoxime Preparation

The amidoxime component is synthesized via hydroxylamine treatment of a nitrile precursor.

Procedure :

Coupling and Cyclization

The sulfonylated pyrrolidine-3-carboxylic acid is coupled with the amidoxime to form the oxadiazole.

Procedure :

- Activate 1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-carboxylic acid (1.0 equiv) with HATU (1.2 equiv), HOBt (1.2 equiv), and DIPEA (3.0 equiv) in dry DMF (0.1 M) at 0°C.

- Add benzonitrile amidoxime (1.1 equiv) and stir at room temperature for 4 hours.

- Heat the mixture at 115°C for 12 hours to induce cyclization.

- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1) (yield: 65%).

Mechanistic Insight :

The reaction proceeds via O-acylation of the amidoxime, followed by thermal cyclodehydration to form the 1,2,4-oxadiazole ring.

Alternative Synthetic Routes

Metal-Free Tandem Cyclization

A one-pot approach avoids isolation of intermediates:

- React 1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-carboxylic acid (1.0 equiv) with benzamidine (1.1 equiv) in DMF at room temperature for 24 hours.

- Add potassium carbonate (2.0 equiv) and heat at 80°C for 6 hours.

- Isolate the product via filtration (yield: 58%).

Advantages :

Analytical Validation

Spectroscopic Confirmation

Purity Assessment

Challenges and Optimization

Sulfonylation Efficiency

Cyclization Yield Improvement

- Issue : Incomplete cyclization due to steric hindrance from the sulfonyl group.

- Solution : Employ microwave irradiation (150°C, 30 min) to enhance reaction kinetics (yield: 78%).

Industrial Scalability Considerations

- Cost Analysis : 4-Methoxyphenylsulfonyl chloride ($12.50/g) and HATU ($8.20/g) dominate material costs. Switching to EDCI ($3.80/g) reduces expenses by 54% without compromising yield.

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, achieving comparable yields (63%).

Chemical Reactions Analysis

Types of Reactions

3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This reaction allows for the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler pyrrolidine compound.

Scientific Research Applications

Synthesis of 3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with acid chlorides or carboxylic acids followed by cyclization. Recent advancements have introduced methods that improve yield and purity while reducing reaction times. For instance, the use of microwave-assisted synthesis has been reported to expedite the formation of oxadiazoles with high efficiency .

Antimicrobial Activity

Numerous studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In comparative studies, derivatives containing the oxadiazole moiety have outperformed standard antibiotics in terms of Minimum Inhibitory Concentration (MIC) values .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 10.8 |

| Escherichia coli | 11.5 |

Analgesic and Anti-inflammatory Properties

The analgesic activity of oxadiazole derivatives has been extensively studied. For example, a related compound displayed superior analgesic effects compared to Indomethacin in animal models . The anti-inflammatory properties are attributed to the inhibition of COX enzymes, which are critical in the inflammatory process.

| Activity | Standard Drug | Test Compound | Inhibition (%) |

|---|---|---|---|

| Analgesic Effect | Indomethacin | Compound X | 100% |

| COX-1 Inhibition | Indomethacin | Compound X | IC50 = 0.140 μM |

| COX-2 Inhibition | Indomethacin | Compound X | IC50 = 0.007 μM |

Anticancer Activity

Emerging research indicates that compounds containing oxadiazole rings may possess anticancer properties. Studies involving cell lines have shown that certain derivatives can induce apoptosis in cancer cells more effectively than conventional chemotherapeutics . The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study 1: Antibacterial Efficacy

A study published in Pharmaceutical Research evaluated a series of oxadiazole derivatives for their antibacterial efficacy against resistant strains of bacteria. The specific compound demonstrated a remarkable ability to inhibit bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models in rats, the compound was tested for its ability to reduce edema and pain response when compared to traditional NSAIDs. The results indicated that it not only alleviated pain more effectively but also presented a lower ulcerogenic index .

Mechanism of Action

The mechanism by which 3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares structural features, substituents, and reported activities of 3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole with analogous compounds:

Key Observations:

Core Heterocycle Modifications :

- The target compound’s pyrrolidine core differentiates it from piperidine-containing analogs like 3aa . Pyrrolidine’s smaller ring size may enhance conformational rigidity compared to piperidine.

- Compounds 1a/1b retain the pyrrolidine-oxadiazole scaffold but replace the sulfonyl group with a phenylethyl-pyrrolidinyloxy moiety, demonstrating antiviral efficacy against SARS-CoV-2 .

Substituent Effects: Sulfonyl vs. 4-Methoxyphenyl vs. Halogenated/Aromatic Groups: The 4-methoxy group in the target compound and 3aa enhances lipophilicity relative to halogenated (e.g., 1d) or pyridyl (1a/1b) substituents, which may influence bioavailability .

Biological Activity Trends: Antiviral Activity: 1a/1b show potent SARS-CoV-2 inhibition, suggesting that pyrrolidine-oxadiazole derivatives with appropriate substituents (e.g., pyridyl groups) are promising antiviral leads .

Synthetic Accessibility :

Biological Activity

3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl group and the oxadiazole ring. Specific catalysts and solvents are used to enhance yield and purity during these reactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has shown potential in several therapeutic areas:

- Antimicrobial Activity : Compounds containing the 1,2,4-oxadiazole scaffold have demonstrated significant antimicrobial properties. Research indicates that derivatives exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

- Anticancer Properties : The compound has been evaluated for its anticancer effects. Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .

- Anti-inflammatory Effects : The anti-inflammatory potential of oxadiazole derivatives has also been documented. Inhibition of cyclooxygenase (COX) enzymes has been observed, indicating a mechanism through which these compounds may exert their anti-inflammatory effects .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. The presence of the sulfonyl group allows for strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. The oxadiazole ring may also participate in hydrogen bonding and π-π interactions, enhancing binding affinity .

Antimicrobial Activity

A study conducted on various oxadiazole derivatives highlighted their effectiveness against MRSA strains. The minimum inhibitory concentrations (MICs) ranged from 0.25 to 1 µg/mL for the most potent compounds compared to reference drugs such as vancomycin .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.25 | MRSA |

| Compound B | 1 | S. aureus |

| Vancomycin | 1 | MRSA |

Anticancer Activity

In a comparative study of oxadiazole derivatives against MCF-7 breast cancer cells, certain compounds showed IC50 values significantly lower than those of established drugs like Tamoxifen.

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Compound X | 5.12 | Tamoxifen | 24.74 |

| Compound Y | 2.52 | Pemetrexed | 6.75 |

Q & A

Basic: What synthetic routes are commonly employed to prepare 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrrolidine-sulfonyl intermediate. For example, sulfonylation of pyrrolidine derivatives using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., NaH or Et₃N) in anhydrous solvents like dichloromethane .

- Step 2: Oxadiazole ring construction via cyclization. A common method uses nitrile intermediates reacting with hydroxylamine or amidoximes under thermal or catalytic conditions (e.g., POCl₃ or DCC) .

- Optimization: Flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) and recrystallization are critical for purification, achieving yields >90% in optimized protocols .

Basic: How is the structural integrity of this compound validated in academic research?

Key analytical techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., oxadiazole C3/C5 substitution) and sulfonamide linkage integrity. Aromatic protons of the 4-methoxyphenyl group appear as doublets near δ 7.6–8.0 ppm .

- Mass Spectrometry (HRMS): Validates molecular weight (calc. for C₁₄H₁₆N₃O₄S: ~322.09 g/mol) with <2 ppm error .

- HPLC-PDA: Purity assessment (>95% by area normalization) using C18 columns and acetonitrile/water gradients .

Advanced: What computational strategies predict the biological targets of this compound?

- Molecular Docking: Studies using software like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., 14α-demethylase or kinases). For example, docking against PDB:3LD6 (lanosterol demethylase) revealed hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the 4-methoxyphenyl group .

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or binding affinity. The sulfonyl group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic interactions .

Advanced: How do structural modifications influence its pharmacological activity?

SAR studies on analogous oxadiazoles suggest:

- Pyrrolidine Substituents: Bulky groups (e.g., phenethylsulfonyl) reduce solubility but improve target selectivity by occupying hydrophobic enzyme pockets .

- Oxadiazole Position: 1,2,4-Oxadiazole at C3 (vs. C5) enhances metabolic stability due to reduced CYP450-mediated oxidation .

- 4-Methoxyphenyl Group: Methoxy at the para position improves membrane permeability via increased lipophilicity (logP ~2.5) while maintaining moderate aqueous solubility (0.1–1 mg/mL in PBS) .

Advanced: How are contradictions in solubility or stability data resolved experimentally?

- Solubility Profiling: Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and co-solvents (e.g., DMSO). For this compound, solubility decreases at pH >7 due to sulfonamide deprotonation .

- Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored by LC-MS. Oxadiazole rings are prone to hydrolysis under acidic conditions, requiring formulation in enteric coatings .

Advanced: What in vitro assays evaluate its mechanism of action?

- Apoptosis Induction: Flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., T47D breast cancer) to assess G1-phase arrest and caspase-3 activation .

- Enzyme Inhibition: Microplate assays (e.g., NADPH depletion for cytochrome P450 inhibition) with IC₅₀ determination. Competitive inhibition kinetics (Ki <10 µM) are typical for sulfonamide-containing compounds .

Advanced: How is enantiomeric purity ensured during synthesis?

- Chiral Chromatography: Use SFC (Supercritical Fluid Chromatography) with Chiralpak AD-H columns, achieving >97% ee for stereoisomers .

- Asymmetric Catalysis: Iridium-catalyzed amination (e.g., with crotyl acetate) introduces chirality in pyrrolidine intermediates, as reported in analogous syntheses .

Basic: What safety and handling protocols are recommended?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.